ETHYL 2-(3-BROMOPROPANAMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 2-(3-BROMOPROPANAMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(3-BROMOPROPANAMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the bromination of a thiophene derivative followed by acylation and esterification reactions. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and acylating agents like acyl chlorides. The final esterification step can be achieved using ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(3-BROMOPROPANAMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide, solvents such as acetic acid, and mild heating.
Reduction: Reducing agents like LiAlH4, solvents such as ether, and low temperatures.
Major Products Formed
Substitution: Formation of new thiophene derivatives with different substituents.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
ETHYL 2-(3-BROMOPROPANAMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s thiophene core makes it suitable for use in organic semiconductors and conductive polymers.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique chemical properties.
Industrial Applications: The compound can be utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-(3-BROMOPROPANAMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the bromopropanoyl group can form covalent bonds with nucleophilic sites. These interactions can lead to changes in the biological activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(2-bromopropanoyl)amino]-5-ethylthiophene-3-carboxylate
- Ethyl 2-[(3-chloropropanoyl)amino]-5-ethylthiophene-3-carboxylate
- Ethyl 2-[(3-iodopropanoyl)amino]-5-ethylthiophene-3-carboxylate
Uniqueness
ETHYL 2-(3-BROMOPROPANAMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution. This makes it a versatile intermediate for the synthesis of various derivatives. Additionally, the ethylthiophene core provides stability and electronic properties that are beneficial for applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
ethyl 2-(3-bromopropanoylamino)-5-ethylthiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3S/c1-3-8-7-9(12(16)17-4-2)11(18-8)14-10(15)5-6-13/h7H,3-6H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCVUPFFXBSZME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)CCBr)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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